molecular formula C19H20BrFN2O2 B176954 [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone CAS No. 5997-38-6

[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone

Cat. No. B176954
CAS RN: 5997-38-6
M. Wt: 407.3 g/mol
InChI Key: FCYHJNPZTMHQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone, also known as BFPFM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFPFM is a piperazine derivative and is classified as a psychoactive drug. The compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism Of Action

The mechanism of action of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone is not fully understood, but it is thought to involve the modulation of dopamine and serotonin neurotransmission. [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This may explain the compound's psychoactive effects and its potential therapeutic applications.

Biochemical And Physiological Effects

[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has a range of biochemical and physiological effects. In addition to its effects on dopamine and serotonin neurotransmission, [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been shown to have anxiolytic and antidepressant effects in animal models. The compound has also been shown to have antinociceptive effects, meaning it can reduce pain sensitivity. These effects make [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone a valuable tool for researchers studying the mechanisms of anxiety, depression, and pain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone in laboratory experiments is its high selectivity for the dopamine D2 receptor. This allows researchers to study the specific role of dopamine in various neurological disorders. However, one limitation of using [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone is its potential for abuse and addiction. Researchers must take precautions to ensure that the compound is used safely and responsibly.

Future Directions

There are a number of future directions for research involving [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone. One area of interest is in the development of new drugs for the treatment of neurological disorders, such as schizophrenia and Parkinson's disease. [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone may serve as a valuable starting point for the development of new drugs that target the dopamine D2 receptor. Another area of interest is in the study of the long-term effects of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone use. Researchers must determine the potential risks associated with the use of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone in laboratory experiments and ensure that the compound is used safely and responsibly.

Synthesis Methods

The synthesis of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone involves the reaction of 4-fluorobenzophenone with 3-bromo-4-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperazine to yield [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone. The synthesis of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone is a relatively straightforward process and can be carried out using standard laboratory equipment.

Scientific Research Applications

[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been used in a wide range of scientific research applications. One of the most promising areas of research is in the field of neuroscience. [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood and behavior. This makes [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone a valuable tool for studying the role of dopamine in various neurological disorders, such as schizophrenia and Parkinson's disease.

properties

CAS RN

5997-38-6

Product Name

[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone

Molecular Formula

C19H20BrFN2O2

Molecular Weight

407.3 g/mol

IUPAC Name

[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C19H20BrFN2O2/c1-25-18-7-2-14(12-17(18)20)13-22-8-10-23(11-9-22)19(24)15-3-5-16(21)6-4-15/h2-7,12H,8-11,13H2,1H3

InChI Key

FCYHJNPZTMHQJZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)Br

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)Br

Origin of Product

United States

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